molecular formula C15H12N2O4 B14326450 Succinimido 1-naphthylcarbamate CAS No. 103835-64-9

Succinimido 1-naphthylcarbamate

Cat. No.: B14326450
CAS No.: 103835-64-9
M. Wt: 284.27 g/mol
InChI Key: WUUHPLDANVYRMV-UHFFFAOYSA-N
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Description

Succinimido 1-naphthylcarbamate is an organic compound that belongs to the class of carbamates. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a succinimido group and a 1-naphthylcarbamate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of succinimido 1-naphthylcarbamate typically involves the reaction of 1-naphthylamine with succinimidyl carbonate in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is purified through recrystallization or chromatography to obtain high purity this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Succinimido 1-naphthylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of succinimido 1-naphthylcarbamate involves its interaction with nucleophilic sites on target molecules. The succinimido group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino groups in proteins. This interaction can lead to the modification of protein function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Succinimido phenylcarbamate
  • Succinimido p-bromophenylcarbamate
  • N-hydroxysuccinimidyl butyric ester

Uniqueness

Succinimido 1-naphthylcarbamate is unique due to its specific structure, which combines the properties of both succinimido and 1-naphthylcarbamate groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in scientific research .

Properties

CAS No.

103835-64-9

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H12N2O4/c18-13-8-9-14(19)17(13)21-15(20)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,20)

InChI Key

WUUHPLDANVYRMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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